molecular formula C10H13NO3 B3082671 Benzoic acid, 3-amino-5-(1-methylethoxy)- CAS No. 1132885-84-7

Benzoic acid, 3-amino-5-(1-methylethoxy)-

Cat. No. B3082671
CAS RN: 1132885-84-7
M. Wt: 195.21 g/mol
InChI Key: IHPORCBDUVPPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • IUPAC Standard InChI : InChI=1S/C10H13NO3/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3

Scientific Research Applications

Antioxidant Activity

The antioxidant properties of 3-amino-5-isopropoxy-benzoic acid have been investigated. In vitro studies using two different methods—DPPH radical scavenging activity and ABTS radical scavenging activity—demonstrated its ability to neutralize free radicals and protect against oxidative stress . These findings suggest potential applications in developing natural antioxidants for health and wellness products.

Cytotoxicity Against Cancer Cells

Researchers have explored the cytotoxic effects of 3-amino-5-isopropoxy-benzoic acid on cervical cancer cells (HeLa). Among the synthesized derivatives, compound 3d exhibited remarkable inhibition and outperformed the standard drug. This highlights its potential as a candidate for cancer therapy .

Molecular Docking Studies

The compound’s interaction with HDAC8 (histone deacetylase 8) was investigated using molecular docking. Compound 3d showed favorable glide and E model scores, suggesting its potential as an HDAC8 inhibitor. HDAC inhibitors are relevant in cancer treatment due to their impact on gene expression and cell growth .

Organic Synthesis Building Block

3-Amino-5-isopropoxy-benzoic acid serves as a valuable building block in organic synthesis. Its unique structure and reactivity make it useful for constructing more complex molecules. Researchers have employed it in tandem and multicomponent reactions to create heterocycles and other organic compounds .

Green Synthesis of 3-Aminobenzoic Acid

Interestingly, 3-amino-5-isopropoxy-benzoic acid can be synthesized from 3-nitrobenzaldehyde using NORIT GAC 12-40 (a carbonaceous bio-based material) in subcritical water. The process involves reduction of the nitro group and oxidation of the formyl group, providing a sustainable approach to producing 3-aminobenzoic acid .

Medicinal Significance and Biological Activities

Quinones and their derivatives, including 3-amino-5-isopropoxy-benzoic acid, have gained recognition for their diverse biological activities. These include cytotoxic, antiviral, anti-inflammatory, antimalarial, antibacterial, and antiproliferative effects. The redox properties of quinone moieties contribute to their potential therapeutic applications .

properties

IUPAC Name

3-amino-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPORCBDUVPPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-amino-5-(1-methylethoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-amino-5-(1-methylethoxy)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-amino-5-(1-methylethoxy)-
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 3-amino-5-(1-methylethoxy)-
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 3-amino-5-(1-methylethoxy)-
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 3-amino-5-(1-methylethoxy)-
Reactant of Route 6
Benzoic acid, 3-amino-5-(1-methylethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.